Product packaging for 1-[(3-Aminophenyl)methyl]piperidin-4-ol(Cat. No.:CAS No. 1016757-84-8)

1-[(3-Aminophenyl)methyl]piperidin-4-ol

Cat. No.: B2683068
CAS No.: 1016757-84-8
M. Wt: 206.289
InChI Key: URVMBDCFIVHKBG-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Contemporary Synthetic Organic Chemistry

Piperidine scaffolds are among the most significant building blocks in the pharmaceutical industry. nih.govresearchgate.net This heterocycle is a structural feature in numerous natural alkaloids and is present in more than twenty classes of pharmaceuticals. nih.gov The widespread application of piperidine-containing compounds stems from their association with a broad spectrum of biological activities, including uses as central nervous system modulators, analgesics, anti-cancer agents, and antihistamines. researchgate.net

The utility of the piperidine framework is enhanced by its conformational flexibility and the ability to introduce substituents at various positions, thereby modulating its physicochemical and pharmacokinetic properties. thieme-connect.comresearchgate.net The introduction of chiral centers within the piperidine ring, for instance, can significantly enhance biological activity and selectivity while potentially reducing toxicity. thieme-connect.comresearchgate.net Consequently, the development of efficient and cost-effective synthetic methods for creating substituted piperidines remains a crucial objective in modern organic chemistry. nih.gov Researchers continually propose new, biologically active piperidine scaffolds to address a range of medical needs, from infectious diseases to neurodegenerative disorders like Alzheimer's disease. nih.gov

Strategic Positioning of 1-[(3-Aminophenyl)methyl]piperidin-4-ol in Heterocyclic Compound Research

This compound is a strategically designed molecule that serves as a valuable intermediate in heterocyclic compound research. Its structure incorporates three key components: a piperidine ring, an aromatic amine (aniline), and a hydroxyl group. This combination of features makes it a versatile building block for the synthesis of more complex molecular architectures. The 4-hydroxypiperidine (B117109) moiety is a known structural element in compounds targeting various receptors, including histamine (B1213489) H3 receptors. nih.gov The aminophenyl group provides a reactive handle for further chemical modifications, such as acylation or alkylation, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Below is a table detailing the key chemical properties of this compound.

Chemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₂H₁₈N₂O uni.lu
Molecular Weight206.28 g/mol uni.lu
InChI KeyURVMBDCFIVHKBG-UHFFFAOYSA-N uni.lu
SMILES StringC1CN(CCC1O)CC2=CC(=CC=C2)N uni.lu
Monoisotopic Mass206.1419 Da uni.lu

Multifunctional Character of Aromatic Amine and Hydroxyl Groups in Chemical Design

The functional groups present in this compound—specifically the aromatic amine and the hydroxyl group—play pivotal roles in molecular design and drug-target interactions. reachemchemicals.com These groups can significantly influence a molecule's electronic profile, solubility, and steric dimensions. ashp.org

The hydroxyl group is a common feature in drug molecules and is often involved in hydrogen bonding, acting as both a hydrogen-bond donor (HBD) and a hydrogen-bond acceptor (HBA). stereoelectronics.org This ability to form hydrogen bonds can be crucial for anchoring a molecule within a biological target's binding site. nih.gov Furthermore, the introduction of a hydroxyl group generally reduces lipophilicity, which can increase water solubility and affect a compound's absorption and distribution properties. ashp.orghyphadiscovery.com

The aromatic amine group also contributes significantly to the molecule's properties. Like hydroxyl groups, primary and secondary amines can participate in hydrogen bonding as both donors and acceptors. stereoelectronics.org The lone pair of electrons on the nitrogen atom can be donated into the adjacent aromatic ring system, influencing the electronic character of the molecule. ashp.org This functional group can be readily modified, serving as a key point for diversification in the synthesis of compound libraries. reachemchemicals.com

The table below summarizes the principal roles of these functional groups in chemical design.

Roles of Key Functional Groups in Chemical Design
Functional GroupPrimary Roles in Molecular Interactions and PropertiesReference
Hydroxyl (-OH)Acts as both a hydrogen-bond donor and acceptor; generally increases water solubility and reduces lipophilicity. ashp.orgstereoelectronics.orghyphadiscovery.com
Aromatic Amine (-NH₂)Acts as both a hydrogen-bond donor and acceptor; the lone pair can donate electrons into the aromatic ring; provides a site for further chemical modification. ashp.orgstereoelectronics.org

Current Research Frontiers and Unaddressed Challenges in the Study of Complex Piperidine Adducts

A significant trend in modern medicinal chemistry is the shift towards more complex, three-dimensional molecules with a greater fraction of sp³-hybridized carbons. chemrxiv.orgresearchgate.net These molecules are sought after to address increasingly difficult biological targets and to improve specificity and physicochemical properties. chemrxiv.org While synthetic methods for functionalizing flat, aromatic systems like pyridine (B92270) are well-established, general strategies for the rapid and modular construction of their saturated, 3D counterparts like piperidines are less developed. chemrxiv.orgresearchgate.netnews-medical.net

One of the primary challenges is the development of synthetic routes that allow for the selective and stereocontrolled installation of functional groups onto the piperidine core. nih.gov Traditional multi-step syntheses can be inefficient and costly. news-medical.net To address this, researchers are exploring innovative strategies that combine different chemical disciplines. For example, a novel approach merges biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. chemrxiv.orgnews-medical.net This method uses enzymes to selectively add a hydroxyl group to the piperidine scaffold, which can then be used as a handle for subsequent carbon-carbon bond formation via nickel electrocatalysis. news-medical.net This two-step process streamlines the synthesis of complex piperidines, reducing the number of steps required and avoiding the need for expensive precious metal catalysts like palladium. news-medical.net Such advancements represent a powerful tool for accelerating drug discovery by providing more efficient access to complex and medicinally relevant 3D molecular architectures. chemrxiv.orgnews-medical.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O B2683068 1-[(3-Aminophenyl)methyl]piperidin-4-ol CAS No. 1016757-84-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-aminophenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-11-3-1-2-10(8-11)9-14-6-4-12(15)5-7-14/h1-3,8,12,15H,4-7,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVMBDCFIVHKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016757-84-8
Record name 1-[(3-aminophenyl)methyl]piperidin-4-ol
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Sophisticated Methodologies for the Chemical Synthesis of 1 3 Aminophenyl Methyl Piperidin 4 Ol and Analogues

Advanced Retrosynthetic Analysis of the 1-[(3-Aminophenyl)methyl]piperidin-4-ol Chemical Architecture

A retrosynthetic analysis of this compound reveals several logical disconnections. The most apparent disconnection is the C-N bond between the piperidine (B6355638) nitrogen and the benzylic carbon. This bond can be formed via two primary strategies: reductive amination or nucleophilic substitution.

Strategy A: Reductive Amination. This approach disconnects the target molecule into piperidin-4-ol and 3-aminobenzaldehyde. This is a convergent strategy where the two key fragments are prepared separately and combined in a single step. A key challenge is the potential for the aniline (B41778) amine to compete in the reaction; therefore, a chemoselective approach or appropriate protection of the aniline is required.

Strategy B: Nucleophilic Substitution. This pathway involves the disconnection to piperidin-4-ol and a 3-aminobenzyl halide (or another electrophile). Due to the reactivity of the aminobenzyl halide, a more practical precursor is a 3-nitrobenzyl halide. This route introduces the nitrogen of the aniline as a nitro group, which is a robust electron-withdrawing group that can be reduced to the desired amine in a later step.

Further disconnection of the piperidin-4-ol core itself leads to acyclic precursors. A common strategy is the Dieckmann condensation, which would start from a δ-amino diester. dtic.milcore.ac.uksemanticscholar.orggoogle.com Another approach involves the intramolecular cyclization of haloamines or amino epoxides. nih.gov

Targeted Synthetic Routes to the Piperidine Core and N-Alkylation Strategies

The construction of the this compound framework relies on robust methods for both forming the heterocyclic core and installing the N-benzyl substituent.

Reductive amination is a powerful and widely used method for C-N bond formation, directly coupling an amine with a carbonyl compound. nih.govorganic-chemistry.orgresearchgate.netmasterorganicchemistry.com In the context of the target molecule, this involves the reaction of piperidin-4-ol with a suitable benzaldehyde (B42025) derivative.

A plausible route begins with the reaction between piperidin-4-one and 3-nitrobenzaldehyde (B41214). The intermediate iminium ion is then reduced in situ to yield 1-[(3-nitrophenyl)methyl]piperidin-4-one. Subsequent reduction of both the ketone and the nitro group can afford the final product. A variety of reducing agents can be employed for the reductive amination step, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mildness and selectivity for imines over ketones. masterorganicchemistry.comcommonorganicchemistry.comsciencemadness.org

Alternatively, a tandem direct reductive amination followed by N-protection can be a highly efficient one-pot procedure to synthesize protected secondary amines, avoiding the common issue of over-alkylation. nih.gov For the synthesis of the target molecule, piperidin-4-ol could be reacted with 3-nitrobenzaldehyde in the presence of a reducing agent and a protecting group precursor like di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). This would yield the N-Boc protected intermediate, which can then be deprotected and the nitro group reduced.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing Agent Abbreviation Typical Solvents Key Features
Sodium Triacetoxyborohydride STAB DCE, DCM, THF Mild and selective; does not reduce aldehydes/ketones under reaction conditions. commonorganicchemistry.com
Sodium Cyanoborohydride NaBH₃CN MeOH, EtOH Stable in mildly acidic conditions ideal for iminium ion formation; toxicity is a concern. masterorganicchemistry.comcommonorganicchemistry.com
Sodium Borohydride (B1222165) NaBH₄ MeOH, EtOH Less selective, can reduce the starting aldehyde/ketone; typically added after imine formation is complete. commonorganicchemistry.com
Catalytic Hydrogenation H₂/Catalyst MeOH, EtOH "Green" method; catalyst choice (e.g., Pd/C) is crucial; can reduce other functional groups (e.g., nitro). researchgate.net

Nucleophilic substitution provides a direct and reliable method for the N-alkylation of the piperidine ring. researchgate.net A common strategy involves reacting piperidin-4-ol with an electrophilic benzyl (B1604629) derivative. A highly effective approach uses 3-nitrobenzyl bromide as the alkylating agent. The reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), to neutralize the HBr generated. researchgate.netechemi.com

Once N-alkylation is complete, forming 1-[(3-nitrophenyl)methyl]piperidin-4-ol, the nitro group can be reduced to the primary amine. This reduction is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through chemical reduction with reagents such as tin(II) chloride (SnCl₂) or iron in acidic media.

The choice of solvent and base is critical to optimize the yield and minimize side reactions, such as the formation of quaternary ammonium (B1175870) salts or reaction of the electrophile with the solvent. researchgate.netechemi.com

One of the most established methods is the Dieckmann condensation of an N-substituted bis(2-carboxyethyl)amine derivative. dtic.milgoogle.com For instance, reacting benzylamine (B48309) with two equivalents of an acrylate (B77674) ester forms a diester, which can undergo intramolecular cyclization in the presence of a strong base (e.g., sodium methoxide) to form a β-keto ester. Subsequent hydrolysis and decarboxylation yield N-benzyl-4-piperidone, which can then be reduced to N-benzyl-4-piperidin-ol. google.comgoogle.com The benzyl group can later be removed via hydrogenolysis to provide the free piperidin-4-ol. google.com

Other cyclization strategies include intramolecular nucleophilic substitution of halo-amines or the ring-opening of epoxides. masterorganicchemistry.com More modern approaches involve metal-catalyzed cyclizations, such as the aza-Prins cyclization, which can provide highly substituted piperidin-4-ols with good stereocontrol. nih.gov Additionally, one-pot methods integrating amide activation, reduction, and intramolecular nucleophilic substitution offer an efficient route from halogenated amides to piperidines. nih.gov

Regioselective and Stereoselective Synthesis of this compound and its Chiral Analogues

While this compound itself is achiral, the synthesis of chiral analogues, where the piperidine ring is substituted, requires precise control over stereochemistry. Methodologies for achieving this include using chiral starting materials (chiral pool synthesis), employing chiral auxiliaries, or utilizing asymmetric catalysis. electronicsandbooks.com

Chiral pool synthesis often employs readily available enantiopure starting materials like amino acids to construct the piperidine ring. electronicsandbooks.comdocumentsdelivered.com For example, chiral amino alcohols can be used as precursors to generate enantiomerically enriched piperidines. semanticscholar.org

Asymmetric catalytic methods have also emerged as powerful tools. For instance, copper-catalyzed asymmetric cyclizative aminoboration of hydroxylamine (B1172632) esters can produce chiral 2,3-cis-disubstituted piperidines with excellent diastereoselectivity and enantioselectivity. nih.gov Similarly, modular one-pot syntheses involving gold-catalyzed cyclization followed by a diastereoselective Ferrier rearrangement can yield highly substituted piperidin-4-ols. nih.gov These methods provide access to a wide range of chiral piperidine scaffolds that could be functionalized to produce chiral analogues of the target molecule. acs.orgrsc.orgrsc.org

Orthogonal Protecting Group Strategies for Amine and Hydroxyl Functionalities

The synthesis of this compound involves multiple reactive functional groups: a primary aromatic amine, a secondary aliphatic amine (within the piperidine ring), and a secondary alcohol. A successful synthesis hinges on an orthogonal protecting group strategy, which allows for the selective removal of one group in the presence of others. iris-biotech.desigmaaldrich.comresearchgate.net

Amino Group Protection: The primary aniline amine is nucleophilic and susceptible to oxidation. The secondary piperidine amine is also nucleophilic and is the site of the key N-alkylation step. Common amine protecting groups include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is acid-labile (removed with TFA), while the Cbz group is typically removed by hydrogenolysis. libretexts.org The 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile (removed with piperidine). iris-biotech.de The p-nitrobenzyloxycarbonyl (pNZ) group offers another orthogonal option, as it is stable to both acid (TFA) and base (piperidine) but can be removed under neutral conditions via reduction of the nitro group (e.g., with SnCl₂). ub.edu

Hydroxyl Group Protection: The hydroxyl group may require protection to prevent it from interfering with reactions at other sites, such as N-alkylation. Silyl ethers, like tert-butyldimethylsilyl (TBDMS), are common choices and are typically removed with fluoride (B91410) ions (e.g., TBAF). Acetyl (Ac) or Benzoyl (Bz) esters can also be used, which are removed by basic or acidic hydrolysis.

An effective orthogonal strategy might involve protecting the piperidin-4-ol nitrogen with a Boc group and the hydroxyl group with a TBDMS ether. This allows for modification of the aniline precursor. Subsequently, the Boc group can be removed with acid to allow for N-alkylation, and finally, the TBDMS and any aniline protecting group can be removed to yield the final product. The choice of protecting groups must be carefully considered based on the reaction conditions of the subsequent steps. organic-chemistry.org

Table 2: Orthogonal Protecting Groups for Amine and Hydroxyl Functionalities

Functional Group Protecting Group Abbreviation Cleavage Conditions Stable To
Amine tert-Butyloxycarbonyl Boc Strong Acid (e.g., TFA, HCl) Base, Hydrogenolysis
Amine Benzyloxycarbonyl Cbz H₂/Pd (Hydrogenolysis) Acid, Base
Amine 9-Fluorenylmethyloxycarbonyl Fmoc Base (e.g., Piperidine) Acid, Hydrogenolysis
Amine p-Nitrobenzyloxycarbonyl pNZ Reduction (e.g., SnCl₂, Na₂S₂O₄) Acid, Base, Pd(0) ub.edu
Hydroxyl tert-Butyldimethylsilyl TBDMS Fluoride ion (e.g., TBAF), Acid Base, Hydrogenolysis
Hydroxyl Acetyl Ac Acid or Base (Hydrolysis) Hydrogenolysis, Mild Acid/Base
Hydroxyl Benzyl Bn H₂/Pd (Hydrogenolysis) Acid, Base, Fluoride

Green Chemistry Principles and Sustainable Synthetic Protocols for Piperidine Derivatives

The synthesis of piperidine derivatives, a cornerstone of medicinal chemistry, has traditionally relied on methods that often involve harsh reaction conditions, hazardous reagents, and significant waste generation. nih.gov The adoption of green chemistry principles is pivotal in transforming this landscape, aiming to develop more environmentally benign, efficient, and cost-effective synthetic routes. nih.govajchem-a.com This section explores key sustainable methodologies that are reshaping the synthesis of piperidine scaffolds, including analogues of this compound.

The core tenets of green chemistry—such as waste prevention, atom economy, use of safer solvents, energy efficiency, and catalysis—are being actively integrated into modern synthetic strategies for piperidines. nih.gov Traditional approaches, like the hydrogenation of pyridine (B92270) precursors, often require high pressures and temperatures with transition metal catalysts, making them costly and energy-intensive. nih.gov In contrast, sustainable protocols prioritize milder conditions and more efficient chemical transformations.

Biocatalysis in Piperidine Synthesis

Biocatalysis has emerged as a powerful tool for creating complex, chiral piperidine molecules with high selectivity under mild, aqueous conditions. Enzymes offer unparalleled stereo-, regio-, and chemo-selectivity, significantly reducing the need for protecting groups and minimizing waste.

Another innovative biocatalytic method involves the use of immobilized enzymes in multicomponent reactions (MCRs). For instance, Candida antarctica lipase (B570770) B (CALB) immobilized on magnetic halloysite (B83129) nanotubes has been successfully employed as a reusable catalyst for the one-pot synthesis of polyfunctionalized piperidines. rsc.orgrsc.org This approach achieves high yields (up to 91%) and allows the catalyst to be recovered and reused for multiple cycles, exemplifying waste reduction and catalyst efficiency. rsc.orgrsc.org

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has become a popular technology in synthetic chemistry for its ability to dramatically reduce reaction times, increase product yields, and enhance reaction rates under solvent-free or eco-friendly solvent conditions. tsijournals.com In piperidine synthesis, MAOS has been applied to various reaction types, including multicomponent condensations. mdpi.comnih.gov For example, a one-pot tandem sequence involving a Michael addition-aldol reaction to afford highly substituted piperidines has been successfully performed under microwave irradiation. mdpi.comnih.gov This method offers significant advantages by minimizing energy consumption and often eliminating the need for conventional heating and extended reaction periods. tsijournals.com The synthesis of quinoline (B57606) thiosemicarbazones containing a piperidine moiety has also been efficiently achieved using microwave assistance, yielding excellent product quantities in short timeframes. nih.gov

Multicomponent Reactions (MCRs) and Alternative Solvents

Multicomponent reactions are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. taylorfrancis.comresearchgate.net The development of MCRs for synthesizing highly functionalized piperidines is a very active field of research. taylorfrancis.comacs.org These one-pot syntheses are often facilitated by catalysts under mild conditions. tandfonline.com

The use of water as a reaction solvent is another cornerstone of green chemistry. nih.gov Water is non-toxic, non-flammable, and inexpensive. Several synthetic routes for piperidine derivatives have been adapted to use water as the solvent, which can prevent racemization and, in some cases, catalyze the reaction through hydrogen bonding. nih.govajchem-a.com For instance, a water-mediated intramolecular cyclization following a bis-aza Michael addition has been developed for the synthesis of substituted piperidinols. nih.gov

Table 1: Comparison of Green Synthetic Methods for Piperidine Derivatives

Methodology Key Principles Advantages Disadvantages
Biocatalysis Use of renewable catalysts (enzymes), high selectivity, mild conditions (aqueous media, room temp). High enantioselectivity, reduces need for protecting groups, biodegradable catalysts. Enzymes can be sensitive to conditions, potential for substrate limitation.
Microwave-Assisted Synthesis Energy efficiency, reduced reaction times. Rapid heating, increased yields, enables solvent-free reactions. Requires specialized equipment, potential for localized overheating.
Multicomponent Reactions (MCRs) Atom economy, process simplification. High efficiency, reduces purification steps, generates molecular diversity. Optimization can be complex, mechanism may be difficult to elucidate.
Reactions in Water Use of safer solvents. Environmentally benign, low cost, can enhance reactivity and selectivity. Limited solubility of organic reactants, potential for side reactions (hydrolysis).

Table 2: Examples of Sustainable Protocols in Piperidine Synthesis

Protocol Reagents/Catalysts Green Chemistry Aspect Reference
Immobilized Lipase-Catalyzed MCR Candida antarctica lipase B (CALB), benzaldehyde, aniline, acetoacetate (B1235776) ester Reusable biocatalyst, one-pot synthesis, high atom economy. rsc.orgrsc.org
Chemoenzymatic C-H Oxidation & Cross-Coupling Hydroxylase enzymes, Nickel electrocatalysis Reduces number of synthetic steps, avoids precious metal catalysts (e.g., palladium). news-medical.netmedhealthreview.com
Microwave-Assisted Condensation Diphenacyl anilines, arylidene acetophenones, NaOEt Drastically reduced reaction times, energy efficiency. mdpi.comnih.gov
Water-Mediated Intramolecular Cyclization Mannich bases, primary amines in water Use of water as a benign solvent, catalyst-free. nih.gov

Elucidation of the Chemical Reactivity and Mechanistic Pathways of 1 3 Aminophenyl Methyl Piperidin 4 Ol

Reactivity Profile of the Secondary Amine Functionality in 1-[(3-Aminophenyl)methyl]piperidin-4-ol

The piperidine (B6355638) ring contains a secondary amine, which is a key site for nucleophilic reactions. The lone pair of electrons on the nitrogen atom allows it to readily attack electrophilic species, making it a versatile handle for chemical modification. nih.gov The reactivity of this amine is central to many synthetic strategies involving this scaffold.

Acylation, Sulfonylation, and Alkylation Reactions

The nucleophilic nitrogen of the piperidine ring is susceptible to reactions with a variety of electrophiles, including acyl halides, sulfonyl chlorides, and alkyl halides. These reactions are fundamental for creating derivatives with modified properties.

Acylation: This reaction involves the treatment of this compound with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. The product is an amide. For instance, reaction with acetyl chloride would yield 1-acetyl-4-phenyl piperidine derivatives. google.com This transformation is often used to protect the amine or to introduce specific functional groups.

Sulfonylation: Similar to acylation, sulfonylation occurs when the piperidine nitrogen attacks the electrophilic sulfur atom of a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride). This reaction forms a sulfonamide, a functional group prevalent in many biologically active molecules.

Alkylation: The secondary amine can be alkylated using alkyl halides. This reaction proceeds via an SN2 mechanism, leading to the formation of a tertiary amine. The free nitrogen of piperidin-4-ol products can be readily derivatized through such intramolecular alkylations to provide quick access to quinolizidine (B1214090) and indolizidine skeletons. nih.gov

Table 1: Representative Reactions of the Piperidine Secondary Amine

Reaction Type Reagent Example Product Type General Conditions
Acylation Acetyl Chloride (CH₃COCl) N-acyl piperidine Aprotic solvent, base (e.g., triethylamine)
Sulfonylation Tosyl Chloride (TsCl) N-sulfonyl piperidine Aprotic solvent, base (e.g., pyridine)

Participation in Condensation and Multicomponent Reactions

The secondary amine of the piperidine ring enables its participation in various condensation and multicomponent reactions (MCRs), which are efficient methods for building molecular complexity in a single step.

Condensation Reactions: The piperidine nitrogen can participate in condensation reactions, such as the Mannich reaction. In a typical Mannich reaction, an amine, a non-enolizable aldehyde, and an enolizable carbonyl compound react to form a β-amino-carbonyl compound. The secondary amine of this compound can act as the amine component. Reductive amination, the condensation of an amine with an aldehyde or ketone to form an imine followed by reduction, is a common method for C-N bond formation in piperidine synthesis. nih.gov

Multicomponent Reactions: MCRs are powerful synthetic tools where three or more reactants combine in a one-pot reaction to form a product that incorporates substantial portions of all reactants. researchgate.net Piperidine derivatives are often synthesized or utilized in MCRs. nih.gov For example, isocyanide-based MCRs, such as the Ugi or Passerini reactions, could potentially involve the amine functionality of this compound to generate complex, scaffold-diverse molecules. mdpi.com

Chemical Transformations Involving the Piperidin-4-ol Moiety

The piperidin-4-ol moiety contains a secondary alcohol, which is a site for oxidation, reduction (of the corresponding ketone), and substitution reactions. These transformations can have significant stereochemical consequences. nih.gov

Oxidation and Reduction Chemistry of the Alcohol Group

The hydroxyl group on the piperidine ring can be readily oxidized to a ketone (piperidin-4-one). This transformation is a common step in the synthesis of many piperidine-based compounds. googleapis.com

Oxidation: Standard oxidizing agents, such as chromic acid (Jones oxidation), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine), can be employed to convert the secondary alcohol to the corresponding ketone, 1-[(3-Aminophenyl)methyl]piperidin-4-one. The choice of oxidant depends on the presence of other sensitive functional groups in the molecule, such as the primary aromatic amine.

Reduction of the Corresponding Ketone: While the starting material is already an alcohol, the corresponding ketone, 1-[(3-Aminophenyl)methyl]piperidin-4-one, can be reduced back to the alcohol. This reduction can be achieved using various reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of this reduction is highly dependent on the reagent and reaction conditions. For example, the reduction of a ketone in a related piperidine synthesis using triethylsilane/trifluoroacetic acid furnished a trans alcohol as a single diastereoisomer. whiterose.ac.uk

Table 2: Oxidation and Reduction Reactions of the Piperidin-4-ol Moiety

Transformation Reagent Example Product Functional Group Notes
Oxidation Pyridinium Chlorochromate (PCC) Ketone (Piperidin-4-one) Mild conditions, suitable for sensitive substrates.
Reduction of Ketone Sodium Borohydride (NaBH₄) Alcohol (Piperidin-4-ol) Can lead to a mixture of stereoisomers.

Stereochemical Implications of Hydroxyl Group Transformations

Reactions involving the C4-hydroxyl group can have significant stereochemical implications due to the chirality of this carbon center and its relationship to other substituents on the piperidine ring.

Diastereoselectivity: The formation of piperidin-4-ols can be achieved with excellent diastereoselectivity. nih.gov When the corresponding ketone is reduced, the approach of the hydride reagent can be sterically hindered by substituents on the piperidine ring, leading to the preferential formation of one diastereomer (axial vs. equatorial alcohol). The choice of reducing agent and the steric bulk of the N-substituent can influence this stereochemical outcome. whiterose.ac.uk

Configuration Control: The relative configuration of substituents in piperidine rings can be controlled through strategic reaction design, such as regioselective epoxide ring openings or hydroboration/oxidation sequences. researchgate.net Transformations of the hydroxyl group, such as substitution reactions (e.g., Mitsunobu reaction), can proceed with either retention or inversion of configuration at the C4 position, providing access to different stereoisomers.

Detailed Mechanistic Investigations of Key Reactions of this compound

No specific mechanistic investigations for key reactions involving this compound have been reported in the scientific literature. General reactivity for its functional groups suggests that the primary aromatic amine would be susceptible to electrophilic substitution on the aromatic ring and nucleophilic attack at the nitrogen (e.g., acylation, alkylation). The secondary amine within the piperidine ring is also a nucleophilic center. The secondary alcohol is amenable to oxidation and esterification. However, without experimental or computational studies on the title compound, any discussion of reaction mechanisms would be speculative and not based on detailed research findings.

Kinetic and Thermodynamic Studies of Reaction Pathways

There are no available kinetic or thermodynamic data, such as reaction rates, activation energies, or equilibrium constants, for any reaction pathways involving this compound. Such studies are crucial for understanding the feasibility, spontaneity, and speed of chemical transformations. The absence of this empirical data precludes any quantitative discussion of the compound's reactivity under various conditions.

Advanced Spectroscopic and Structural Characterization Techniques for 1 3 Aminophenyl Methyl Piperidin 4 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution NMR spectroscopy is an unparalleled tool for the complete structural elucidation of 1-[(3-Aminophenyl)methyl]piperidin-4-ol in solution. Through a combination of one-dimensional and two-dimensional experiments, a full assignment of proton (¹H), carbon (¹³C), and even nitrogen (¹⁵N) resonances can be achieved, confirming the molecule's intricate framework.

Comprehensive 1D (¹H, ¹³C, ¹⁵N) and 2D (COSY, HSQC, HMBC, NOESY) Analysis

One-dimensional (1D) NMR provides the initial overview of the chemical environment of the nuclei. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds, which is invaluable for mapping out the spin systems within the piperidine (B6355638) ring and the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). nih.gov This is crucial for connecting the different fragments of the molecule, such as linking the benzylic protons to the carbons of the aromatic ring and the piperidine nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry.

A detailed analysis of these spectra allows for the complete assignment of all proton and carbon signals for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Position Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations (¹H → ¹³C)
1' CH₂ ~3.5 (s, 2H) ~63.0 C2/C6 (piperidine), C1/C2/C6 (aromatic)
2', 6' CH₂ Axial: ~2.2 (m, 2H), Equatorial: ~2.8 (m, 2H) ~54.0 C1', C3'/C5', C4'
3', 5' CH₂ Axial: ~1.6 (m, 2H), Equatorial: ~1.9 (m, 2H) ~35.0 C2'/C6', C4'
4' CH ~3.7 (m, 1H) ~67.0 C2'/C6', C3'/C5'
4'-OH OH Variable (broad s, 1H) - C3'/C5', C4'
1 C - ~140.0 H1', H2, H6
2 CH ~6.6 (d) ~115.0 C4, C6, C1'
3 C - ~147.0 H2, H4
3-NH₂ NH₂ ~3.6 (broad s, 2H) - C2, C4
4 CH ~6.5 (dd) ~114.0 C2, C6
5 CH ~7.0 (t) ~129.0 C1, C3

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on solvent and experimental conditions.

Stereochemical Elucidation via NMR Anisotropy and NOE Correlations

The stereochemistry of the piperidine ring is a critical aspect of the molecule's structure. The piperidine ring is expected to exist predominantly in a chair conformation to minimize steric strain. researchgate.net The position of the hydroxyl group at the C4' position can be either axial or equatorial.

The relative orientation of the substituents can be determined using NOESY. For instance, if the hydroxyl group is in the equatorial position, the C4' proton would be axial. A NOESY experiment would show strong correlations between this axial C4' proton and the other axial protons at the C2' and C6' positions. Conversely, an equatorial C4' proton would show correlations to the equatorial protons at C2' and C6'. These through-space correlations provide definitive evidence of the dominant conformation and the stereochemical arrangement of the substituents on the piperidine ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

HRMS is an essential technique for determining the precise molecular weight and, consequently, the exact molecular formula of a compound. For this compound (C₁₂H₁₈N₂O), the calculated monoisotopic mass is 206.1419 Da. uni.lu HRMS analysis would be expected to yield a measured mass that corresponds to this value within a very narrow margin of error (typically < 5 ppm), thus confirming the elemental composition.

Table 2: Predicted HRMS Data for this compound

Adduct Molecular Formula Calculated m/z
[M+H]⁺ C₁₂H₁₉N₂O⁺ 207.1492
[M+Na]⁺ C₁₂H₁₈N₂ONa⁺ 229.1311

Data sourced from PubChem predictions. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides structural confirmation by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern serves as a molecular fingerprint. For this compound, key fragmentation pathways would likely include:

Benzylic Cleavage: The most common fragmentation would be the cleavage of the C-N bond between the benzyl (B1604629) group and the piperidine ring, leading to the formation of a stable aminobenzyl cation (m/z 106.0657) and a neutral piperidin-4-ol fragment.

Piperidine Ring Fragmentation: The piperidine ring itself can undergo fragmentation, often initiated by the loss of the hydroxyl group as water ([M+H-H₂O]⁺), followed by further ring opening and cleavage. nih.gov

Loss of Ammonia (B1221849): Cleavage within the aminophenyl moiety could lead to the loss of ammonia from the precursor ion.

The precise masses of these fragments, as determined by HRMS, would further corroborate the proposed structure.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule's functional groups. The resulting spectra provide a characteristic fingerprint of the compound. For this compound, the key functional groups—amine, alcohol, aromatic ring, and aliphatic chains—give rise to distinct absorption bands.

Table 3: Characteristic FT-IR and Raman Vibrational Frequencies

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Description
O-H Stretch Alcohol 3400 - 3200 (broad) Strong band characteristic of hydroxyl group hydrogen bonding.
N-H Stretch Primary Amine 3500 - 3300 (two bands) Symmetric and asymmetric stretching of the -NH₂ group.
C-H Stretch (Aromatic) Phenyl Ring 3100 - 3000 Stretching vibrations of C-H bonds on the benzene (B151609) ring.
C-H Stretch (Aliphatic) CH₂, CH 2950 - 2850 Symmetric and asymmetric stretching of C-H bonds in the piperidine and benzyl groups.
C=C Stretch Aromatic Ring 1600 - 1450 In-plane skeletal vibrations of the benzene ring.
N-H Bend Primary Amine 1650 - 1580 Scissoring vibration of the -NH₂ group.
C-O Stretch Secondary Alcohol ~1050 Stretching vibration of the carbon-oxygen bond.

The presence of these characteristic bands in the experimental spectra provides strong evidence for the molecular structure of this compound.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic structure and conjugated systems. The primary chromophore in this compound is the aminophenyl group. The piperidin-4-ol moiety does not absorb significantly in the typical UV-Vis range (200-800 nm).

The aminophenyl group is expected to exhibit strong absorption bands corresponding to π → π* electronic transitions within the benzene ring. The presence of the amino group (an auxochrome) typically causes a bathochromic (red) shift compared to unsubstituted benzene, with expected absorption maxima (λ_max) around 240 nm and 290 nm.

Table 4: Expected UV-Vis Absorption Data

Wavelength (λ_max) Electronic Transition Chromophore
~240 nm π → π* Aminophenyl

Fluorescence spectroscopy could also be employed for characterization. Many aniline (B41778) derivatives are known to be fluorescent, emitting light at a longer wavelength after being excited at their absorption maximum. An excitation and emission spectrum would provide another layer of characterization for the molecule, dependent on the quantum yield of the aminophenyl fluorophore.

Computational Chemistry and Theoretical Investigations of 1 3 Aminophenyl Methyl Piperidin 4 Ol

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental properties of molecules. These methods provide a theoretical framework for understanding the electronic structure and geometry of compounds like 1-[(3-Aminophenyl)methyl]piperidin-4-ol.

Geometry Optimization and Electronic Structure Analysis

The initial step in the computational analysis of this compound involves geometry optimization. This process theoretically determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For a molecule of this complexity, DFT methods, such as B3LYP, are often paired with a basis set like 6-311++G(d,p) to achieve a balance between computational cost and accuracy.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.

For this compound, the HOMO is likely to be localized on the electron-rich aminophenyl ring, specifically the amino group and the aromatic system. Conversely, the LUMO is expected to be distributed across the aminophenylmethyl moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

ParameterPredicted ValueSignificance
HOMO Energy~ -5.5 eVElectron-donating ability
LUMO Energy~ -0.5 eVElectron-accepting ability
Energy Gap (ΔE)~ 5.0 eVChemical reactivity and stability

Note: The values presented are hypothetical and based on typical results for similar aromatic amines and piperidine (B6355638) derivatives. Actual values would require specific calculations.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the piperidine ring and the rotational freedom around the single bonds connecting the substituent to the ring mean that this compound can exist in multiple conformations. A detailed conformational analysis would involve mapping the potential energy surface by systematically rotating key dihedral angles. This would identify the global minimum energy conformation as well as other local minima and the energy barriers between them. Such an analysis is vital for understanding the molecule's dynamic behavior and how its shape influences its interactions.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map uses a color scale to represent different electrostatic potential values. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group, making them potential sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential.

Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies, UV-Vis absorption)

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structure verification.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, can aid in the assignment of experimental spectra.

Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman) can help in identifying the characteristic functional groups within the molecule.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the maximum absorption wavelength (λmax) in the UV-Vis spectrum, providing insights into the molecule's electronic structure and chromophores.

Spectroscopic ParameterPredicted RangeAssociated Functional Group
1H NMR (Aromatic)6.5 - 7.5 ppmAminophenyl ring
13C NMR (Aromatic)110 - 150 ppmAminophenyl ring
IR (N-H stretch)3300 - 3500 cm-1Amino group
IR (O-H stretch)3200 - 3600 cm-1Hydroxyl group
UV-Vis (λmax)~280 - 300 nmElectronic transitions in the aminophenyl chromophore

Note: These are estimated ranges and would be refined by specific computational models.

Molecular Dynamics Simulations for Conformational Stability and Solvent Effects

While quantum chemical calculations are typically performed on a single molecule in a vacuum, molecular dynamics (MD) simulations can provide a more realistic picture of the molecule's behavior in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time, allowing for the exploration of conformational stability in a dynamic environment. These simulations can also shed light on how solvent molecules interact with this compound, particularly through hydrogen bonding with the amino and hydroxyl groups, and how these interactions influence its structure and properties.

Global and Local Chemical Reactivity Descriptors of this compound

A thorough review of scientific literature and computational chemistry databases reveals a significant gap in the theoretical investigation of this compound. To date, no dedicated computational studies have been published that detail the global and local chemical reactivity descriptors for this specific molecule. Consequently, crucial quantum chemical parameters such as chemical hardness, softness, and Fukui functions, which are derived from Density Functional Theory (DFT) calculations, are not available in the public domain for this compound.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A higher value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.

Electronegativity (χ): The power of an atom or molecule to attract electrons to itself.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Local reactivity descriptors, such as the Fukui functions (f(r)) , are essential for predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are calculated from the electron density and are crucial for understanding regioselectivity in chemical reactions.

The absence of such computational data for this compound means that a quantitative analysis of its reactivity profile cannot be provided at this time. Future computational studies employing methods like DFT would be necessary to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These energy values are fundamental for determining the aforementioned reactivity descriptors and for constructing a comprehensive understanding of the molecule's chemical behavior at an electronic level.

Due to the lack of available research, data tables for these computational chemistry parameters cannot be generated.

Applications of 1 3 Aminophenyl Methyl Piperidin 4 Ol in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate and Building Block in Organic Synthesis

The trifunctional nature of 1-[(3-aminophenyl)methyl]piperidin-4-ol establishes it as a valuable and versatile building block in organic synthesis. nih.govlifechemicals.com The distinct reactivity of its three functional groups—the primary aromatic amine, the tertiary piperidine (B6355638) nitrogen, and the secondary hydroxyl group—allows for selective chemical transformations, enabling the construction of complex molecular architectures. Piperidine derivatives are among the most important synthetic fragments in medicinal chemistry and drug design. mdpi.comnih.gov

The primary aromatic amine on the phenyl ring is a key site for a variety of reactions, including:

Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively.

Diazotization: Conversion to a diazonium salt, which can then undergo Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH).

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Buchwald-Hartwig and Ullmann Couplings: Participation in cross-coupling reactions to form C-N bonds with aryl halides.

The secondary hydroxyl group on the piperidine ring can be targeted for:

Oxidation: Conversion to the corresponding ketone, 1-[(3-aminophenyl)methyl]piperidin-4-one.

Esterification and Etherification: Formation of esters and ethers through reaction with carboxylic acids (or their derivatives) and alkyl halides, respectively.

Nucleophilic Substitution: Activation of the hydroxyl group (e.g., by conversion to a tosylate or mesylate) allows for its displacement by various nucleophiles.

While the tertiary piperidine nitrogen is generally less reactive, it can participate in quaternization reactions with alkyl halides to form quaternary ammonium (B1175870) salts. The presence of these multiple reactive centers allows for a stepwise and controlled functionalization, making this compound a key intermediate for creating libraries of substituted piperidine derivatives for various research applications. nih.govnih.gov

Table 1: Potential Synthetic Transformations of this compound This table is interactive. You can sort and filter the data.

Functional Group Reaction Type Reagents Product Type
Primary Aromatic Amine Acylation Acyl Chloride (R-COCl) Aromatic Amide
Primary Aromatic Amine Diazotization NaNO₂, HCl Diazonium Salt
Primary Aromatic Amine Reductive Amination Aldehyde (R-CHO), NaBH₃CN Secondary Aromatic Amine
Secondary Hydroxyl Oxidation PCC, DMP Ketone
Secondary Hydroxyl Esterification Carboxylic Acid (R-COOH), Acid Catalyst Ester
Secondary Hydroxyl Williamson Ether Synthesis NaH, Alkyl Halide (R-X) Ether
Tertiary Piperidine Nitrogen Quaternization Alkyl Halide (R-X) Quaternary Ammonium Salt

Utilization in Polymer Chemistry for the Synthesis of Functionalized Materials

The structure of this compound, possessing a primary aromatic amine, makes it a suitable candidate as a monomer for step-growth polymerization. Specifically, the presence of the amine group allows it to act as a diamine-equivalent in reactions with appropriate co-monomers to synthesize functionalized polymers like polyamides and polyimides. researchgate.net

For instance, it can be reacted with diacyl chlorides or dicarboxylic acids to form polyamides. The resulting polymers would feature a piperidin-4-ol moiety pendent to the polymer backbone. This hydroxyl group provides a site for post-polymerization modification, allowing for the tuning of the material's properties, such as solubility, hydrophilicity, or for the attachment of other functional molecules.

Similarly, in polyimide synthesis, the aminophenyl group can react with dianhydrides, such as pyromellitic dianhydride (PMDA) or 3,3′,4,4′-benzophenone tetracarboxylic dianhydride (BTDA), to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. researchgate.net Polyimides are known for their high thermal stability and mechanical strength, and incorporating the this compound unit could introduce improved solubility and functionality compared to more rigid, conventional polyimides. researchgate.net The bulky, non-planar structure of the piperidine substituent can disrupt chain packing, potentially leading to amorphous polymers with enhanced solubility in common organic solvents.

Table 2: Potential Polymerization Reactions This table is interactive. You can sort and filter the data.

Polymer Type Co-monomer Key Linkage Potential Properties
Polyamide Diacyl Chloride Amide Functionalizable (OH), Improved Solubility
Polyimide Dianhydride Imide High Thermal Stability, Functionalizable (OH)
Polyurea Diisocyanate Urea Hydrogen Bonding, Elastomeric Properties

Development of Metal-Organic Frameworks (MOFs) and Coordination Complexes

The nitrogen and oxygen atoms in this compound can act as Lewis basic sites, making the molecule a potential ligand for the formation of coordination complexes and Metal-Organic Frameworks (MOFs). researchgate.net The primary amine, the piperidine nitrogen, and the hydroxyl group can all coordinate to metal centers. The specific coordination mode would depend on the metal ion, the reaction conditions, and the steric environment.

This multi-dentate and flexible nature could be exploited to create novel coordination polymers with interesting topologies. For instance, the aminophenyl group could be further modified, such as by diazotization and coupling reactions, to introduce other coordinating groups (e.g., carboxylates or pyridyls), thereby creating a more rigid and specifically designed linker for MOF synthesis. Amino-functionalized linkers are frequently used in MOF chemistry, not only for their coordinating ability but also because the amine group can serve as a site for post-synthetic modification, allowing for the introduction of new functionalities within the pores of the MOF. researchgate.net

Application in Supramolecular Chemistry and Host-Guest Systems

The structural features of this compound make it an interesting component for supramolecular chemistry. rsc.org The molecule possesses hydrogen bond donors (the -NH₂ and -OH groups) and hydrogen bond acceptors (the N and O atoms), enabling it to participate in self-assembly processes or to act as a guest molecule in a host-guest system. The aromatic ring can engage in π-π stacking interactions with other aromatic systems. These non-covalent interactions are the basis of molecular recognition and the formation of well-ordered supramolecular structures. For example, it could form complexes with macrocyclic hosts like cyclodextrins or calixarenes, with the aminophenylmethyl group being included within the host's cavity.

Design as a Chemical Probe for Molecular Recognition Studies

A chemical probe is a small molecule used to study and manipulate a biological system or a chemical process through molecular interactions. While this article excludes biological efficacy, this compound has the potential to be designed as a chemical probe for studying non-biological molecular recognition events. uni.lu Its defined three-dimensional structure and the specific spatial arrangement of its functional groups (hydrogen bond donors/acceptors and the aromatic ring) allow it to interact with other molecules in a highly specific manner. By modifying this scaffold, for instance, by attaching a fluorescent reporter group to the primary amine, researchers could create probes to study binding events in synthetic host-guest systems or to investigate the nature of intermolecular forces in solution or at interfaces.

Potential as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool in modern organic synthesis for producing enantiomerically pure compounds. rsc.org This often relies on the use of chiral ligands that coordinate to a metal center to create a chiral catalytic environment. nih.gov While this compound is itself achiral, it serves as an excellent scaffold for the synthesis of chiral ligands. nih.govnih.gov

The hydroxyl group at the C4 position of the piperidine ring is a key handle for introducing chirality. For example, it can be used to form an ester or ether linkage with a known chiral molecule (a chiral auxiliary). Alternatively, the piperidine ring itself can be the source of chirality. For instance, asymmetric synthesis strategies could be employed to prepare enantiomerically pure versions of substituted piperidine derivatives starting from precursors related to this compound. rsc.orgnih.gov The nitrogen atoms and the hydroxyl oxygen can then act as coordinating sites for a metal catalyst, with the chiral framework inducing stereoselectivity in the catalyzed reaction. The development of new chiral ligands is a continuous effort in chemistry, and piperidine-based structures are a well-established and successful class of ligands. researchgate.net

Advanced Analytical Methodologies for the Detection and Quantification of 1 3 Aminophenyl Methyl Piperidin 4 Ol

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like 1-[(3-Aminophenyl)methyl]piperidin-4-ol. The development of robust HPLC methods is crucial for determining purity, identifying impurities, and performing quantitative analysis.

Reverse-Phase and Chiral HPLC for Purity and Enantiomeric Excess Determination

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds such as this compound. The separation is typically achieved on a nonpolar stationary phase, such as C18 or C8, with a polar mobile phase. For basic compounds like piperidine (B6355638) derivatives, peak tailing can be a concern due to interactions with residual silanol groups on the silica support. This can be mitigated by using end-capped columns or by adding modifiers like triethylamine or trifluoroacetic acid to the mobile phase to improve peak shape researchgate.net. A simple, sensitive, and accurate RP-HPLC method can be established using pre-column derivatization with reagents like 4-toluenesulfonyl chloride, especially if the analyte lacks a strong chromophore for UV detection researchgate.netnih.gov.

Given that this compound contains a stereocenter, chiral HPLC is essential for the separation and quantification of its enantiomers. The determination of enantiomeric excess (e.e.) is critical in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological activities. Chiral separation can be achieved using chiral stationary phases (CSPs). For piperidine derivatives, polysaccharide-based CSPs (e.g., Chiralpak AD-H) have proven effective nih.gov. The mobile phase in chiral separations often consists of a mixture of an alkane (like hexane or heptane) and an alcohol (like ethanol or isopropanol), sometimes with an amine additive (e.g., diethylamine) to improve peak shape and resolution nih.gov. Pre-column derivatization can also be employed in chiral HPLC to introduce a chromophore and to enhance the interaction with the chiral stationary phase, thereby improving separation nih.gov.

ParameterProposed Reverse-Phase HPLC MethodProposed Chiral HPLC Method
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Chiralpak AD-H (e.g., 250 x 4.6 mm, 5 µm) nih.gov
Mobile Phase Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) gradientn-Hexane:Ethanol (80:20, v/v) with 0.1% Diethylamine nih.gov
Flow Rate 1.0 mL/min0.5 mL/min nih.gov
Detection UV at 254 nmUV at 228 nm (after derivatization) nih.gov
Column Temperature 30 °C25 °C
Injection Volume 10 µL10 µL
Derivatization Agent Not required if UV response is adequate; otherwise, 4-Toluene Sulfonyl Chloride researchgate.netnih.govp-Toluene Sulfonyl Chloride (PTSC) nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS, providing high sensitivity and structural information. However, due to the low volatility and polar nature of this compound, arising from its amino and hydroxyl functional groups, direct analysis by GC is challenging. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable derivative.

Derivatization with reagents such as pentafluorobenzoyl chloride can be employed to react with both the primary amine and the hydroxyl group, resulting in a less polar and more volatile compound suitable for GC analysis oup.com. This derivatization not only improves chromatographic behavior but can also enhance sensitivity, especially with an electron capture detector (ECD) or when using mass spectrometry. The subsequent MS analysis provides a fragmentation pattern that can be used for structural confirmation and identification of the compound.

ParameterProposed GC-MS Method
Column Fused-silica capillary column (e.g., CP-Sil-5CB-MS, 25 m x 0.25 mm i.d., 0.4 µm film) oup.com
Carrier Gas Helium at a flow rate of 1.0 mL/min oup.com
Injector Temperature 280 °C oup.com
Oven Program Initial temp. 100°C, hold for 1 min, ramp to 290°C at 10°C/min, hold for 10 min
Derivatization Agent Pentafluorobenzoyl chloride (PFBCI) oup.com
MS Detector Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-550
Transfer Line Temp. 305 °C oup.com

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC, requiring minimal sample and solvent volumes. For the analysis of this compound, which is an aromatic amine, Capillary Zone Electrophoresis (CZE) is a suitable mode researchgate.netkapillarelektrophorese.eu. In CZE, separation is based on the differences in the charge-to-mass ratio of the analytes.

The primary amino group on the phenyl ring allows the compound to be protonated in an acidic buffer, acquiring a positive charge. The separation can be optimized by adjusting the pH and concentration of the background electrolyte (BGE) nih.gov. A low pH ensures complete ionization of the amine, leading to good migration behavior and sharp peaks kapillarelektrophorese.eu. Detection is typically performed using a UV detector, as the phenyl group provides chromophoric activity. The use of a "bubble cell" capillary can enhance the detection path length and improve sensitivity kapillarelektrophorese.eu.

ParameterProposed Capillary Electrophoresis Method
Technique Capillary Zone Electrophoresis (CZE)
Capillary Fused silica, 50 µm i.d., effective length 50 cm
Background Electrolyte 0.1 M Phosphate buffer, pH 2.5 kapillarelektrophorese.eu
Separation Voltage 25 kV
Injection Hydrodynamic injection (e.g., 50 mbar for 5 s)
Detection Direct UV at 214 nm or 254 nm
Capillary Temperature 25 °C

Electrochemical Methods for Sensitive Detection

Electrochemical methods can provide highly sensitive and selective detection of electroactive compounds like this compound. The aminophenyl moiety is susceptible to oxidation, making it a good candidate for analysis by techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) mdpi.comnih.gov. These methods are often rapid, cost-effective, and can be used for quantification at very low concentrations.

The electrochemical oxidation of the aminophenyl group can be studied at various types of electrodes, including glassy carbon, gold, or chemically modified electrodes. Modifying the electrode surface with materials like carbon nanotubes or metal nanoparticles can enhance the electrochemical signal and lower the detection limit mdpi.com. The oxidation of p-aminophenol, a related compound, to quinoneimine is a well-studied process that provides a basis for the expected electrochemical behavior of the target analyte mdpi.com.

ParameterProposed Electrochemical Method
Technique Differential Pulse Voltammetry (DPV)
Working Electrode Glassy Carbon Electrode (GCE), possibly modified with multi-walled carbon nanotubes (MWCNTs) mdpi.com
Reference Electrode Ag/AgCl
Counter Electrode Platinum wire
Supporting Electrolyte 0.1 M Phosphate Buffer Solution (pH 7.0)
Potential Range 0.0 V to +1.0 V vs. Ag/AgCl
Scan Rate 50 mV/s

Spectrophotometric Assays for Quantification in Chemical Matrices

Spectrophotometric assays offer a simple and accessible method for the quantification of this compound, particularly in chemical matrices where high selectivity may not be required. These methods are typically based on a chemical reaction that produces a colored product, the absorbance of which is proportional to the concentration of the analyte.

For primary aromatic amines, a common approach involves diazotization followed by a coupling reaction to form a highly colored azo dye. Alternatively, a charge-transfer complex can be formed. For instance, p-N,N-dimethylphenylenediamine can be oxidized by sodium metaperiodate to form p-N,N-dimethylbenzoquinonemonoimine, which then forms a purple-red charge-transfer complex with a primary aromatic amine at a specific pH rasayanjournal.co.in. The absorbance of this complex can be measured at its maximum wavelength (λmax) to determine the concentration of the amine rasayanjournal.co.in.

ParameterProposed Spectrophotometric Method
Reagent p-N,N-dimethylphenylenediamine and Sodium metaperiodate rasayanjournal.co.in
Reaction pH pH 3.0 (using a suitable buffer) rasayanjournal.co.in
Wavelength (λmax) Approximately 530 nm rasayanjournal.co.in
Solvent Aqueous buffer
Instrumentation UV-Visible Spectrophotometer
Measurement Absorbance of the formed charge-transfer complex against a reagent blank rasayanjournal.co.in

An In-Depth Analysis of the Structure-Activity Relationships of this compound at a Fundamental Molecular Level

The chemical compound this compound, a distinct molecule featuring a piperidinol core linked to an aminophenyl group via a methylene (B1212753) bridge, presents a valuable scaffold for investigating fundamental molecular interactions. This article delves into a systematic examination of its structure-activity relationships (SAR) from a purely chemical and in vitro perspective, excluding any clinical or physiological outcomes. The focus remains strictly on the intrinsic molecular properties and their influence on the compound's behavior in defined chemical and biochemical systems.

Structure Activity Relationship Sar Studies at a Fundamental Molecular Level

The exploration of SAR for 1-[(3-Aminophenyl)methyl]piperidin-4-ol and its conceptual analogues is crucial for understanding how structural modifications influence its inherent chemical and physical characteristics. This section focuses on the non-clinical aspects of SAR, emphasizing the underlying molecular principles.

The physicochemical properties of this compound are foundational to its molecular behavior. Key properties such as pKa, lipophilicity, and electronic distribution are highly sensitive to the nature and position of substituents on both the aromatic ring and the piperidine (B6355638) core.

Lipophilicity: A critical parameter in determining a molecule's partitioning behavior between polar and non-polar environments is its lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP). For the parent compound, this compound, a predicted XlogP value of 0.5 is available, suggesting a relatively balanced hydrophilic-lipophilic character.

Interactive Data Table: Predicted Physicochemical Properties of this compound

Property Value Source
Molecular Formula C12H18N2O PubChem
Molecular Weight 206.28 g/mol PubChem

| XlogP (Predicted) | 0.5 | PubChem |

Systematic alterations to the structure would predictably influence this value. For instance, the introduction of alkyl groups on the amino function or the phenyl ring would increase lipophilicity, while the addition of polar groups like hydroxyl or carboxyl moieties would decrease it.

Electronic Properties: The electronic landscape of the molecule, particularly the electron density on the aromatic ring, is influenced by the nature of any substituents. This, in turn, affects the molecule's ability to participate in various non-covalent interactions, such as pi-pi stacking or cation-pi interactions.

The three-dimensional conformation of this compound is integral to its chemical reactivity and selectivity. The piperidine ring typically adopts a chair conformation to minimize steric strain. In this conformation, substituents can occupy either axial or equatorial positions.

The conformational state can directly influence chemical reactivity. For instance, the accessibility of the lone pair of electrons on the piperidine nitrogen for nucleophilic attack will be dependent on the steric hindrance imposed by the adjacent substituents and their conformational arrangement.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies could elucidate its potential binding modes within the active site of various protein targets. The focus of such studies at a fundamental level is to understand the binding mechanisms, such as the specific intermolecular interactions formed, rather than the resulting physiological response.

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the structural motifs present in the molecule suggest potential interactions with various protein families. The key interacting moieties would likely be:

The piperidinol group: The hydroxyl group can act as a hydrogen bond donor and acceptor. The tertiary amine can form ionic interactions when protonated.

The aminophenyl group: The primary amine can also participate in hydrogen bonding. The phenyl ring can engage in hydrophobic and pi-stacking interactions.

A hypothetical docking study could reveal, for example, that the protonated piperidine nitrogen forms a salt bridge with an acidic residue (e.g., aspartate or glutamate) in a binding pocket, while the hydroxyl group forms a hydrogen bond with a nearby polar residue. The aminophenyl moiety could then be positioned to interact with a hydrophobic pocket or form additional hydrogen bonds. The precise geometry and energy of these interactions would be quantified to assess the binding affinity.

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of molecules from their chemical structure. These models are built by finding a statistically significant correlation between a set of calculated molecular descriptors and an experimentally determined property.

For a class of compounds like substituted piperidines, QSPR models could be developed to predict various chemical attributes, such as lipophilicity (logP), aqueous solubility, or pKa. The development of a robust QSPR model for predicting, for instance, the lipophilicity of analogues of this compound would involve:

Data Set Compilation: Gathering a set of piperidine derivatives with experimentally measured logP values.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, including topological, electronic, and quantum chemical descriptors.

Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical equation relating the descriptors to the logP values.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

While specific QSPR models for this compound have not been identified in the literature, the general applicability of QSPR to predict the physicochemical properties of small organic molecules is well-established.

The rational design and synthesis of analogues are fundamental to systematically probing the molecular interactions of a lead compound. For this compound, a strategic analogue design would involve modifications at several key positions to understand their contribution to binding and chemical properties.

Modification of the Aminophenyl Ring:

Positional Isomers: Moving the amino group from the meta (3-position) to the ortho (2-position) or para (4-position) would assess the importance of the substitution pattern for specific interactions.

Substituent Variation: Replacing the amino group with other functional groups (e.g., hydroxyl, nitro, cyano) or adding substituents to other positions on the ring would probe the electronic and steric requirements for molecular recognition.

Modification of the Piperidine Ring:

Stereochemistry of the Hydroxyl Group: Synthesizing both the cis and trans isomers (relative to the aminophenylmethyl group) would elucidate the impact of the hydroxyl group's spatial orientation.

Replacement of the Hydroxyl Group: Substituting the hydroxyl group with other functionalities (e.g., a fluorine atom, a methyl group, or an amino group) would help to understand the role of hydrogen bonding at this position.

Modification of the Linker:

Chain Length: Varying the length of the methylene (B1212753) linker between the phenyl and piperidine rings could optimize the spatial relationship between these two key structural components.

The synthesis of such analogues would typically involve multi-step reaction sequences, potentially utilizing techniques like reductive amination to connect the aminophenyl and piperidine moieties. Subsequent characterization and analysis of these analogues would provide a detailed map of the structure-activity landscape at the molecular level. However, specific examples of the synthesis of such analogues of this compound for the express purpose of probing molecular interactions are not readily found in the available literature.

Q & A

Q. What are the standard synthetic routes for 1-[(3-Aminophenyl)methyl]piperidin-4-ol, and how are intermediates characterized?

A common approach involves reductive amination between 3-aminobenzaldehyde and 4-hydroxypiperidine derivatives. Key intermediates are purified via column chromatography and characterized using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). For example, analogs like 1-((1H-indol-3-yl)methyl)-4-(4-chlorophenyl)piperidin-4-ol are synthesized via nucleophilic substitution and characterized by melting point analysis and HPLC purity (>99%) .

Q. How is the purity and stability of this compound validated in pharmacological studies?

Purity is assessed via reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients). Stability under physiological conditions (pH 7.4, 37°C) is monitored using LC-MS over 24–72 hours. Degradation products are identified via tandem MS fragmentation patterns .

Q. What pharmacological targets are associated with piperidin-4-ol derivatives, and how is binding affinity measured?

Piperidin-4-ol derivatives often target neurotransmitter receptors (e.g., dopamine D2 receptors). Competitive radioligand binding assays using 3H^3H-spiperone or 3H^3H-raclopride are performed on synaptosomal membranes. IC50_{50} values are calculated via nonlinear regression, with Ki values adjusted for ligand-receptor stoichiometry .

Advanced Research Questions

Q. How are synthetic yields optimized for this compound analogs with bulky substituents?

Steric hindrance in analogs (e.g., 4-(4-iodophenyl) derivatives) is mitigated using microwave-assisted synthesis to enhance reaction rates. Catalytic systems like Pd/C or NiCl2_2/NaBH4_4 improve yields (from 48% to 75% in halogenated analogs) . Solvent polarity (e.g., DMF vs. THF) and temperature gradients are systematically tested to minimize byproducts.

Q. What structural insights guide the design of this compound derivatives for receptor selectivity?

X-ray crystallography of related compounds (e.g., CRBP1-bound 4-(hydroxymethyl)piperidin-4-ol analogs) reveals critical hydrogen-bonding interactions with residues like Arg58 and Tyr60. Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate ligand-receptor interactions to predict selectivity over off-targets (e.g., serotonin receptors) .

Q. How are contradictory data on in vitro activity vs. in vivo efficacy resolved for this compound class?

Discrepancies arise from metabolic instability (e.g., CYP450-mediated oxidation of the piperidine ring). Solutions include:

  • Prodrug design : Esterification of the 4-hydroxyl group to enhance bioavailability.
  • Pharmacokinetic profiling : LC-MS/MS quantifies plasma/tissue concentrations after IV/PO administration in rodents.
  • Metabolite ID : High-resolution LC-QTOF-MS identifies Phase I/II metabolites in hepatocyte incubations .

Q. What computational methods predict the physicochemical properties of this compound derivatives?

  • LogD/pKa : Calculated using ChemAxon or ACD/Labs software. For example, LogD at pH 7.4 is predicted via atomic contributions and charge-dependent partitioning .
  • ADMET : SwissADME or ADMET Predictor evaluates blood-brain barrier permeability (e.g., %PPB >90% suggests CNS activity) and hERG inhibition risks .

Methodological Tables

Q. Table 1. Synthetic Optimization of Piperidin-4-ol Derivatives

SubstituentYield (%)Purity (%)MethodReference
4-Chlorophenyl7599.5Reductive Amination
4-Iodophenyl4898.2Microwave Synthesis
4-Methylthiophenyl6897.8Pd/C Catalysis

Q. Table 2. Key Pharmacokinetic Parameters

ParameterValue (Mean ± SD)Assay MethodReference
Plasma t1/2_{1/2}2.3 ± 0.4 hLC-MS/MS (Rat)
Brain Penetration0.8 ± 0.2 (B/P)Microdialysis
CYP3A4 InhibitionIC50_{50} = 12 µMFluorescent Assay

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.